molecular formula C13H10FNO3 B6365356 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% CAS No. 1261949-55-6

5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%

Cat. No. B6365356
CAS RN: 1261949-55-6
M. Wt: 247.22 g/mol
InChI Key: OFOLGNPCCTUZFS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)picolinic acid (5-FMPPA) is a synthetic compound used in various scientific research applications. It is a white powder with a molecular weight of 221.21 g/mol. 5-FMPPA is a fluorinated derivative of picolinic acid, which is an important intermediate in the production of several drug intermediates, such as mefenamic acid, flufenamic acid, and meclofenamic acid. 5-FMPPA has a wide range of applications in scientific research, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as mefenamic acid, flufenamic acid, and meclofenamic acid. It is also used as a reagent in the synthesis of a variety of other compounds, such as 2-chloro-4-methoxybenzoic acid and 4-methoxy-3-fluoroaniline. 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is also used as a model compound in the study of the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a proton donor in the presence of a base, such as sodium hydroxide or potassium hydroxide. This proton donation is believed to be the key factor in the catalytic activity of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95%. Furthermore, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is believed to interact with other molecules through hydrogen bonding, which is thought to be important in its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% are not well understood. However, it has been shown to be a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including analgesia, anti-inflammatory effects, and antiplatelet effects.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and readily available. However, 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

There are several potential future directions for 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% research. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% could lead to the development of new drugs or treatments. Finally, further investigation into the use of 5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% in drug synthesis could lead to the development of more efficient and cost-effective drug production methods.

Synthesis Methods

5-(3-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be synthesized from 4-methoxybenzoic acid and 3-fluoroaniline. This reaction involves the formation of an amide bond between the two reactants. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol or methanol. The reaction is complete when the desired product is obtained. The product can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-8(6-10(12)14)9-2-4-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLGNPCCTUZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxyphenyl)picolinic acid

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